(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate
Description
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(6-oxocyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c13-10-4-2-1-3-9(10)7-16-11(14)12-5-6-15-8-12/h1-3H,4-8H2 |
InChI Key |
RKLZBUILXXQIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)OCC2=CC=CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves the reaction of cyclohexadienone derivatives with oxazolidine-3-carboxylate precursors. One common method includes the use of an organocatalyst in the presence of hydrogen peroxide and an aqueous buffer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage in microbial cells . These actions contribute to its antimicrobial properties and potential therapeutic applications.
Comparison with Similar Compounds
Structural Features
The target compound’s unique combination of a cyclohexadienone and oxazolidine ring distinguishes it from other heterocyclic esters. Key comparisons include:
Analysis :
- Unlike the benzodithiazine derivative in , the target compound lacks aromaticity, which may reduce stability but enhance reactivity in cycloadditions.
b. Benzodithiazine Derivatives
- Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate is synthesized via nucleophilic substitution (16 g starting material → 15.1 g product, 90% yield).
- Contrast : The target compound’s synthesis would likely require cyclization steps to form the oxazolidine ring, differing from the direct substitution in .
Spectroscopic and Analytical Data
While direct data for the target compound is unavailable, comparisons can be drawn from analogous systems:
a. Infrared (IR) Spectroscopy
- Oxazolidine-diones : Strong C=O stretches near 1740 cm⁻¹.
- Benzodithiazine ester : Peaks at 1740 (C=O), 1340, and 1155 cm⁻¹ (SO₂).
- Target Compound: Expected C=O (ester and ketone) stretches ~1700–1750 cm⁻¹, with additional enol ether signals.
b. NMR Spectroscopy
Biological Activity
The compound (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- The compound consists of a cyclohexadiene moiety with a ketone functional group and an oxazolidine derivative featuring a carboxylate group.
Molecular Formula:
- The molecular formula for this compound is .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Cyclohexadiene Moiety | Contributes to the compound's reactivity |
| Oxazolidine Derivative | Imparts potential biological activity |
| Carboxylate Group | Enhances solubility and interaction with biological targets |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Potential against a range of pathogens.
- Anticancer Properties: Inhibition of tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects: Modulation of inflammatory pathways.
Case Studies
-
Anticancer Activity:
- A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial depolarization.
-
Antimicrobial Efficacy:
- Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, suggesting its potential as a lead for antibiotic development.
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Anticancer | Human breast cancer cells (MCF-7) | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased cytokine production |
Pharmacological Applications
The unique combination of functionalities in this compound may confer distinct pharmacological properties compared to structurally similar compounds. Its potential applications include:
- Development of novel antibiotics.
- Formulation of anticancer therapeutics.
- Use as an anti-inflammatory agent in chronic diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Imino-5-oxocyclohexa-1,3-diene | Contains an imino group | Different reactivity due to imino functionality |
| Benzyl 2-oxo-1,3-oxazolidine-3-carboxylate | Benzyl group attached | Distinct pharmacological properties |
| Diphenyl-2,3 oxo-5 phospha(III)-2 oxazolidine | Phosphorus-containing | Unique interactions due to phosphorus presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
